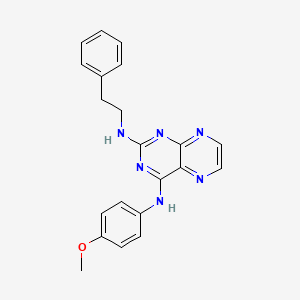

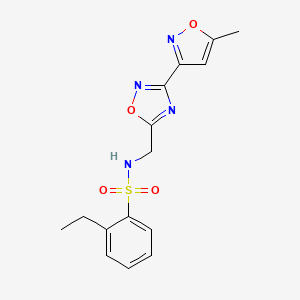

N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine is a useful research compound. Its molecular formula is C21H20N6O and its molecular weight is 372.432. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Biological Activity A study on the synthesis of pyrimidine derivatives, including 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine, reveals significant larvicidal activity against third instar larvae. This research highlights the potential of such compounds in pest control and suggests their further exploration for biological applications (Gorle et al., 2016).

Analytical Characterization of Bioactive Compounds Analytical characterization of N-benzyl-substituted phenethylamines and 5-methoxytryptamines, including derivatives similar to N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine, has been conducted. This study is crucial for understanding the properties of these compounds, which are of interest in medicinal research and for addressing challenges related to newly emerging substances (Brandt et al., 2015).

Corrosion Inhibition Research into Schiff's Bases, including compounds similar to this compound, shows their potential as corrosion inhibitors for mild steel. These findings can contribute to the development of cost-effective and efficient methods for protecting metals from corrosion, especially in industrial applications (Singh & Quraishi, 2016).

Electrochromic Materials Studies on the synthesis of novel triarylamine derivatives for application in optoelectronic devices suggest that compounds structurally related to this compound exhibit promising optical and electrochromic behaviors. These materials could be used in the development of electrochromic devices, indicating a broad range of potential applications in electronics and display technologies (Wu et al., 2019).

Solar Cell Enhancement Research incorporating pyridine-anchor co-adsorbents and ruthenium dyes in dye-sensitized solar cells (DSSCs) highlights the potential to enhance solar cell performance. This study shows that compounds similar to this compound can improve the efficiency of DSSCs, paving the way for advancements in renewable energy technologies (Wei et al., 2015).

Mécanisme D'action

Target of Action

The compound N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine has been found to interact with EGFR and VEGFR-2 . These are key proteins involved in cell signaling pathways that regulate cell growth and survival. EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) are often upregulated in various types of cancers, including triple-negative breast cancer .

Mode of Action

The compound interacts with its targets (EGFR and VEGFR-2) through a process known as molecular docking . This involves the compound binding to the active sites of these proteins, which can inhibit their activity and disrupt the signaling pathways they are involved in . The specific interactions and changes resulting from this binding are complex and can vary depending on the exact structure of the compound and the target protein.

Biochemical Pathways

The inhibition of EGFR and VEGFR-2 by this compound can affect multiple biochemical pathways. These include pathways involved in cell growth, survival, and angiogenesis . By disrupting these pathways, the compound can potentially slow down tumor growth and progression.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on EGFR and VEGFR-2. By inhibiting these proteins, the compound can disrupt cell signaling pathways that promote cell growth and survival, potentially leading to slowed tumor growth and progression .

Propriétés

IUPAC Name |

4-N-(4-methoxyphenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O/c1-28-17-9-7-16(8-10-17)25-20-18-19(23-14-13-22-18)26-21(27-20)24-12-11-15-5-3-2-4-6-15/h2-10,13-14H,11-12H2,1H3,(H2,23,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDYTSIUJZKSAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide](/img/structure/B2499424.png)

![(2Z)-2-{[(3-ethylpent-1-yn-3-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2499426.png)

![N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2499433.png)

![N-(3,5-dimethylphenyl)-4-methyl-12-(3-nitrophenyl)-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B2499434.png)

![18,19-dimethoxy-6-methyl-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one](/img/structure/B2499435.png)

![n-(1,3-Benzothiazol-2-yl)-2-cyano-n-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(2,5-dimethyl-1-propyl-1h-pyrrol-3-yl)prop-2-enamide](/img/structure/B2499439.png)

![N,N-DIMETHYL-4-{2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}PIPERAZINE-1-SULFONAMIDE](/img/structure/B2499443.png)

![3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2499445.png)